molecular formula C13H15N3 B12299262 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B12299262
M. Wt: 213.28 g/mol
InChI Key: KJSKCGQGOHCKKQ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a p-tolyl substituent. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable subject of study for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with an amine, isocyanide, and sodium azide in methanol at room temperature can yield the desired compound . This reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the p-tolyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)13-8-12-9-14-6-7-16(12)15-13/h2-5,8,14H,6-7,9H2,1H3

InChI Key

KJSKCGQGOHCKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3CCNCC3=C2

Origin of Product

United States

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